An In-depth Technical Guide on the Physicochemical Properties of 2-(N-methylanilino)ethylazanium
An In-depth Technical Guide on the Physicochemical Properties of 2-(N-methylanilino)ethylazanium
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-(N-methylanilino)ethylazanium, systematically identified as the protonated form of N-methyl-N-phenylethane-1,2-diamine. Due to the limited availability of direct experimental data for this specific compound, this paper synthesizes information from closely related analogs and provides established experimental protocols for the determination of key physicochemical parameters. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Nomenclature
The compound of interest, referred to by the non-systematic name 2-(N-methylanilino)ethylazanium, is the cationic form of an N-substituted ethylenediamine. The systematic IUPAC name for the neutral base is N-methyl-N-phenylethane-1,2-diamine. The term "azanium" signifies the protonation of a nitrogen atom, which in this case would likely occur at the primary amine due to its higher basicity compared to the N-methylanilino secondary amine. The Chemical Abstracts Service (CAS) number for the neutral form of a related isomer, N¹-methyl-N²-phenylethane-1,2-diamine, has been identified as 64469-32-5. For the purpose of this guide, we will focus on the properties of the neutral base and discuss how these properties are influenced by protonation.
Physicochemical Properties
Direct experimental data for N-methyl-N-phenylethane-1,2-diamine is not extensively available in the public domain. Therefore, this section presents a combination of data for structurally related compounds to provide an estimated physicochemical profile.
The following table summarizes the physicochemical data for N-methyl-N-phenylethane-1,2-diamine and a selection of structurally similar compounds. This comparative approach allows for an informed estimation of the properties of the target molecule.
| Property | N-methyl-1,2-phenylenediamine[1] | N-phenylethylenediamine[2][3] | N,N-Diethyl-N'-methyl-N'-phenylethylenediamine (Computed)[4][5] |
| CAS Number | 4760-34-3 | 1664-40-0 | 74474-29-6 |
| Molecular Formula | C₇H₁₀N₂ | C₈H₁₂N₂ | C₁₃H₂₂N₂ |
| Molecular Weight | 122.17 g/mol | 136.19 g/mol | 206.33 g/mol |
| Appearance | Liquid | Colorless to pale yellow liquid or solid | - |
| Melting Point | 22 °C | Not available | Not available |
| Boiling Point | 123-124 °C at 10 mmHg | Not available | Not available |
| Density | 1.075 g/mL at 25 °C | Not available | Not available |
| Refractive Index | n20/D 1.612 | Not available | Not available |
| pKa | Not available | Not available | Not available |
| Solubility | Not available | Moderately soluble in water; soluble in organic solvents.[2] | Not available |
| XLogP3 (Computed) | 1.2[1] | Not available | 2.8[4] |
Experimental Protocols
This section details the methodologies for determining key physicochemical properties such as melting point and pKa, which are fundamental for the characterization of any chemical entity.
The melting point is a critical indicator of a substance's purity.[6][7]
Principle: A small, finely powdered sample of the compound is heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)[6][8]
-
Mortar and pestle (for grinding the sample)[6]
-
Sample tamper[6]
Procedure:
-
Sample Preparation: A small amount of the dry, solid compound is ground into a fine powder using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[6][8][9]
-
Initial Determination: A preliminary, rapid heating run is performed to determine an approximate melting range.[6][7]
-
Accurate Determination: A fresh sample is prepared. The melting point apparatus is preheated to a temperature about 10-15°C below the approximate melting point. The sample is then heated at a slow, controlled rate (1-2°C per minute) to ensure thermal equilibrium.[6]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The results are reported as a temperature range.
The pKa value is a measure of the acidity or basicity of a compound. For an amine, it refers to the acidity of its conjugate acid.
Principle: A solution of the amine is titrated with a standard acid solution. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve, where the pH equals the pKa at the half-equivalence point.[10][11]
Apparatus:
-
pH meter with a combination pH electrode[11]
-
Burette
-
Stir plate and magnetic stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Deionized water
Procedure:
-
Sample Preparation: A precisely weighed amount of the amine is dissolved in a known volume of deionized water in a beaker.
-
Titration Setup: The pH electrode is calibrated and immersed in the amine solution. The solution is stirred gently.
-
Titration: The standardized acid is added in small, known increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[12]
-
Data Analysis: A graph of pH versus the volume of acid added is plotted. The equivalence point is identified from the steepest part of the curve. The half-equivalence point is half the volume of titrant required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the conjugate acid.[10][11] For a diamine like N-methyl-N-phenylethane-1,2-diamine, two inflection points may be observed, corresponding to the two pKa values.
Mandatory Visualizations
Since no specific signaling pathways involving N-methyl-N-phenylethane-1,2-diamine have been documented, the following diagrams illustrate a proposed synthetic route and the experimental workflow for pKa determination.
Caption: Proposed synthetic pathway for N-methyl-N-phenylethane-1,2-diamine.
Caption: Experimental workflow for pKa determination.
Conclusion
This technical guide has provided a detailed overview of the anticipated physicochemical properties of 2-(N-methylanilino)ethylazanium, also known as protonated N-methyl-N-phenylethane-1,2-diamine. While direct experimental data for this compound is limited, a comparative analysis of related structures offers valuable insights. The provided experimental protocols for melting point and pKa determination serve as a practical resource for the empirical characterization of this and similar molecules. The visualizations of a potential synthetic route and an analytical workflow further support the practical application of the information contained herein. It is recommended that future work focus on the experimental validation of the estimated properties to build a more complete profile of this compound.
References
- 1. N-Methyl-o-phenylenediamine | C7H10N2 | CID 78498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1664-40-0: N-Phenylethylenediamine | CymitQuimica [cymitquimica.com]
- 3. 1,2-Ethanediamine, N1-phenyl- | C8H12N2 | CID 74270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Diethyl-N'-methyl-N'-phenylethylenediamine | C13H22N2 | CID 231906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. thinksrs.com [thinksrs.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
